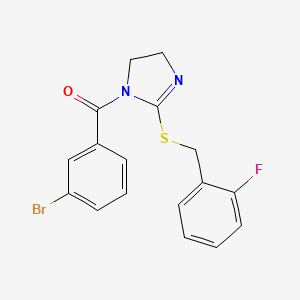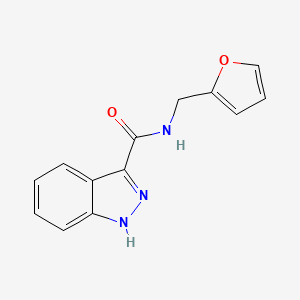![molecular formula C16H23Cl2N3O2 B2820630 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride CAS No. 1049716-75-7](/img/structure/B2820630.png)
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1049716-75-7. It has a molecular weight of 360.28 and its molecular formula is C16H23Cl2N3O2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22ClN3O2.ClH/c1-2-13-5-3-4-6-14(13)18-15(21)12-19-7-9-20(10-8-19)16(22)11-17;/h3-6H,2,7-12H2,1H3,(H,18,21);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.28 and its molecular formula is C16H23Cl2N3O2 . It is typically stored at room temperature and is available in powder form . The predicted refractive index is approximately 1.58 .Scientific Research Applications
Synthesis and Biological Potentials
A study focused on the synthesis of derivatives similar to the compound , evaluating their antimicrobial and anticancer activities. The compounds demonstrated significant antimicrobial activity comparable to standard drugs and had good anticancer activity, albeit lower than standard drugs. This research underlines the potential of these compounds in developing novel antimicrobial and anticancer therapies (Mehta et al., 2019).
Anticholinesterase Activity
Another research avenue explored the synthesis of thiazole-piperazines, evaluating their potential as acetylcholinesterase inhibitors. This study identified compounds with high inhibition rates against acetylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Yurttaş et al., 2013).
Antimicrobial Activity
Research on benzoxazole derivatives incorporating piperazine units showed broad-spectrum antimicrobial activity against various strains of bacteria and yeasts. These findings indicate the relevance of such compounds in addressing infectious diseases (Temiz‐Arpacı et al., 2005).
Enzyme Inhibition for Alzheimer's Disease
A study synthesized multifunctional amides with moderate enzyme inhibitory potentials and evaluated their enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes. This research aims to develop new therapeutic agents for Alzheimer's disease, showcasing the therapeutic potential of these chemical entities in neurodegenerative disease management (Hassan et al., 2018).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-2-13-5-3-4-6-14(13)18-15(21)12-19-7-9-20(10-8-19)16(22)11-17;/h3-6H,2,7-12H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGZAKSCCEEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)

![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)
![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)